S-DNTT-10, or S-Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, is a prominent organic semiconductor material utilized in organic electronics, particularly in organic field-effect transistors (OFETs). This compound is notable for its excellent charge transport properties, air stability, and durability, making it suitable for various electronic applications. Its molecular formula is , with a molecular weight of 621.00 g/mol. S-DNTT-10 has garnered attention due to its potential in enhancing the performance of organic electronic devices.
S-DNTT-10 belongs to the class of compounds known as thienoacenes, which are characterized by sulfur-containing aromatic systems. This specific compound can be classified under organic semiconductors due to its ability to conduct electricity through the movement of charge carriers. The synthesis and characterization of S-DNTT-10 have been documented in various scientific studies that emphasize its application in organic electronics and its structural properties .
The synthesis of S-DNTT-10 can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure high purity and yield. For instance, achieving a purity level greater than 99.5% is crucial for effective semiconductor performance .
S-DNTT-10 features a complex molecular structure characterized by multiple fused aromatic rings containing sulfur atoms. The arrangement of these rings contributes significantly to its electronic properties.
The crystal structure of S-DNTT-10 has been studied using X-ray diffraction techniques, revealing a herringbone packing motif that facilitates efficient charge transport . The transfer integrals measured for this compound indicate strong intermolecular interactions conducive to high mobility.
S-DNTT-10 can undergo several chemical reactions typical for organic semiconductors, including:
The reactivity of S-DNTT-10 is influenced by its molecular structure, where the presence of sulfur atoms plays a critical role in stabilizing radical intermediates formed during chemical transformations .
In OFET applications, S-DNTT-10 operates by facilitating the movement of holes (positive charge carriers) through its crystalline structure. The mechanism involves the following steps:
Experimental results indicate that devices utilizing S-DNTT-10 exhibit hole mobilities exceeding 12 cm²/V·s under optimal conditions .
Relevant analyses have shown that S-DNTT-10 maintains its performance characteristics even after prolonged exposure to ambient conditions .
S-DNTT-10 is primarily utilized in:
Research continues to explore further applications in organic photovoltaics and sensors, leveraging its unique electronic properties .
The development of high-performance organic semiconductors has progressively focused on heteroaromatic integration to enhance stability and charge transport:
The curvilinear structure of S-DNTT-10 fundamentally reconfigures solid-state dynamics and charge transport pathways:
Molecular Packing and Orbital Coupling
Vibrational Dynamics and Stability
Table 1: Key Vibrational Modes in S-DNTT-10 via Raman Spectroscopy
Mode | Raman Shift (cm⁻¹) | Primary Vibrational Description |
---|---|---|
1 | 1141.79 | C–H bending in alkyl chains + thiophene ring deformation |
6 | 1362.20 | C–H bending + aromatic/thiophene ring deformation |
7 | 1384.79 | Strong C–H bending at C(38)/C(81) sites + ring deformation |
10 | 1462.96 | C(42)–C(43)/C(90)–C(91) stretching + ring deformation |
12 | 1539.00 | C(42)=C(90) double-bond stretching + ring deformation |
Source: DFT simulations (B3LYP/6-311G(d,p)) [3]
S-DNTT-10’s molecular innovation translates to superior electronic and processing characteristics:
Charge Transport Performance
Processability Advantages
Table 2: Performance Comparison of S-DNTT-10 vs. Linear DNTT Derivatives
Property | S-DNTT-10 | C10-DNTT | DNTT (Unsubstituted) |
---|---|---|---|
Hole Mobility (cm²/Vs) | 11 (dip-coated) [4] | 12 (directed crystallization) [6] | 8.3 (single-crystal) [5] |
Solubility in Toluene | ~30 × C10-DNTT [2] | Baseline | Insoluble |
Ambient Stability | >100 cycles [4] | Moderate | High |
Thermal Deposition Rate | 0.1–0.3 Å·s⁻¹ [3] | Not applicable | 0.5–1.5 Å·s⁻¹ [5] |
Threshold Voltage (V) | Near-zero [8] | -1.2 to -0.8 [6] | -1.5 to -1.0 [5] |
The S-DNTT-10 architecture resolves the classic trade-off between charge transport efficiency and solution processability. Its isomer-specific properties exemplify how molecular topology can transcend material limitations in next-generation organic electronics.
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